molecular formula C9H17N3O B13276775 (3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine

(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine

Cat. No.: B13276775
M. Wt: 183.25 g/mol
InChI Key: YWXCUVISYLDMAC-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₇N₃O It features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of 1H-imidazole-2-carbaldehyde with 3-ethoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce corresponding amines. Substitution reactions can lead to a variety of substituted imidazole derivatives .

Scientific Research Applications

(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxypropyl)(1H-imidazol-2-ylmethyl)amine
  • (3-Butoxypropyl)(1H-imidazol-2-ylmethyl)amine
  • (3-Isopropoxypropyl)(1H-imidazol-2-ylmethyl)amine

Uniqueness

(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine is unique due to its specific ethoxypropyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-ethoxy-N-(1H-imidazol-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C9H17N3O/c1-2-13-7-3-4-10-8-9-11-5-6-12-9/h5-6,10H,2-4,7-8H2,1H3,(H,11,12)

InChI Key

YWXCUVISYLDMAC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=NC=CN1

Origin of Product

United States

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